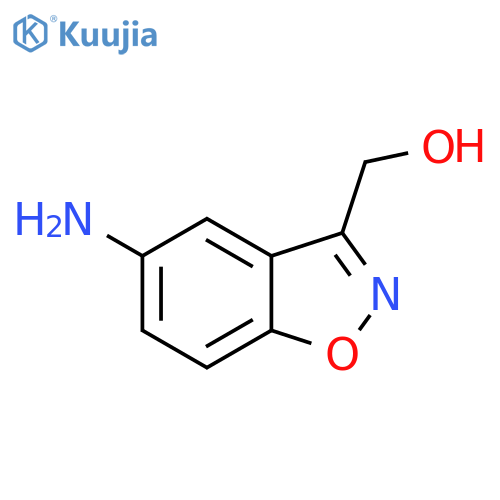Cas no 37924-90-6 (1,2-Benzisoxazole-3-methanol,5-amino-)

37924-90-6 structure
商品名:1,2-Benzisoxazole-3-methanol,5-amino-
1,2-Benzisoxazole-3-methanol,5-amino- 化学的及び物理的性質
名前と識別子
-
- 1,2-Benzisoxazole-3-methanol,5-amino-
- 5-Amino-3-(hydroxymethyl)-1,2-benzisoxazole
- 37924-90-6
- 5-Aminobenzo[d]isoxazole-3-methanol
- SY249570
- (5-aminobenzo[d]isoxazol-3-yl)methanol
- MFCD18804961
- AC9801
-
- インチ: InChI=1S/C8H8N2O2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-3,11H,4,9H2
- InChIKey: MXCYEJRKORUHKJ-UHFFFAOYSA-N
- ほほえんだ: NC1=CC=C2C(C(=NO2)CO)=C1
計算された属性
- せいみつぶんしりょう: 164.059
- どういたいしつりょう: 164.059
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.3A^2
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- PSA: 72.28000
- LogP: 1.48350
1,2-Benzisoxazole-3-methanol,5-amino- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D696987-0.25g |
5-Aminobenzo[d]isoxazole-3-methanol |
37924-90-6 | 95% | 0.25g |
$1210 | 2024-07-20 | |
| eNovation Chemicals LLC | D696987-0.25g |
5-Aminobenzo[d]isoxazole-3-methanol |
37924-90-6 | 95% | 0.25g |
$1210 | 2025-02-26 | |
| eNovation Chemicals LLC | D696987-0.25g |
5-Aminobenzo[d]isoxazole-3-methanol |
37924-90-6 | 95% | 0.25g |
$1210 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734838-250mg |
(5-Aminobenzo[d]isoxazol-3-yl)methanol |
37924-90-6 | 98% | 250mg |
¥16680.00 | 2024-05-16 |
1,2-Benzisoxazole-3-methanol,5-amino- 関連文献
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
37924-90-6 (1,2-Benzisoxazole-3-methanol,5-amino-) 関連製品
- 181144-26-3(3-Hydroxymethylbenzodisoxazole)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
